Heptyl 4-acetamidobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
heptyl 4-acetamidobenzoate |
InChI |
InChI=1S/C16H23NO3/c1-3-4-5-6-7-12-20-16(19)14-8-10-15(11-9-14)17-13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,18) |
InChI Key |
UTPVLUBTIQRWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Heptyl 4 Acetamidobenzoate
Established Synthetic Routes to Heptyl 4-acetamidobenzoate and Analogues
The construction of the this compound molecule can be achieved through several well-established synthetic routes. These methods typically involve either forming the ester bond as a final step or building the acetamido functionality onto a pre-existing heptyl benzoate (B1203000) structure.
Esterification Approaches for Acetamidobenzoate Scaffolds
The most direct method for synthesizing this compound is through the esterification of 4-acetamidobenzoic acid with n-heptanol. This transformation can be accomplished using several standard protocols.
Acid-Catalyzed Esterification (Fischer Esterification) : This classical method involves reacting 4-acetamidobenzoic acid with an excess of heptanol (B41253) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), under reflux conditions. athabascau.caacs.org The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation. athabascau.ca
DCC/DMAP Coupling : A milder approach involves the use of coupling agents. N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) serves as a catalyst to facilitate the ester formation with heptanol. rsc.orgacs.org This method is often employed for synthesizing esters when milder conditions are required. acs.org
| Method | Reagents | Typical Conditions | Reference |
| Fischer Esterification | 4-acetamidobenzoic acid, n-heptanol, H₂SO₄ | Reflux | athabascau.caacs.org |
| DCC/DMAP Coupling | 4-acetamidobenzoic acid, n-heptanol, DCC, DMAP | Anhydrous acetonitrile, 40 °C | acs.org |
Exploration of Alternative Synthetic Pathways for this compound
Alternative routes offer flexibility in starting materials and can sometimes provide higher yields or simpler purification procedures.
One prominent alternative begins with heptyl 4-aminobenzoate (B8803810) . This intermediate can be synthesized and then acetylated to yield the final product. The acetylation is typically carried out using acetic anhydride (B1165640) in the presence of acetic acid, followed by purification to yield this compound. mdpi.com
Another significant alternative is transesterification . This process starts with a more common alkyl 4-aminobenzoate, such as ethyl 4-aminobenzoate (benzocaine), which is reacted with heptanol in the presence of a suitable transesterification catalyst. google.comgoogle.com This reaction exchanges the ethyl group for the heptyl group.
A two-step pathway starting from 4-nitrobenzoic acid is also viable. First, 4-nitrobenzoic acid is esterified with n-heptanol to form heptyl 4-nitrobenzoate. lookchem.com In the subsequent step, the nitro group of this intermediate is reduced to an amino group, followed by acetylation to afford the target compound.
| Pathway | Starting Material | Key Transformation(s) | Reference |
| Acetylation Route | Heptyl 4-aminobenzoate | Acetylation with acetic anhydride | mdpi.com |
| Transesterification | Ethyl 4-aminobenzoate | Reaction with heptanol and catalyst | google.comgoogle.com |
| Nitro-Compound Route | 4-Nitrobenzoic acid | Esterification, then nitro reduction & acetylation | lookchem.com |
Novel Synthetic Strategies and Process Optimization for this compound
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and cost-effective processes. This includes the exploration of advanced catalytic systems and the application of green chemistry principles.
Catalytic Systems in this compound Synthesis
The choice of catalyst is crucial for optimizing the synthesis of this compound. While traditional mineral acids are effective, research has moved towards more sophisticated and benign catalysts.
Enzymatic Catalysis : Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have emerged as highly efficient catalysts for esterification reactions. lookchem.com These enzymatic methods operate under mild conditions, often in solvent-free media, and exhibit high selectivity, which simplifies purification and reduces waste. lookchem.com
Heterogeneous Acid Catalysts : Solid acid catalysts, such as acidic resins, offer advantages over liquid acids like H₂SO₄. They are easily separated from the reaction mixture, can be recycled, and are generally less corrosive, which aligns with goals of cleaner production. digitallibrary.co.in
Organocatalysis : Non-metallic catalysts like 4-dimethylaminopyridine (DMAP) are effective in promoting esterification, particularly when used with activators like DCC, under mild conditions. rsc.org
Transition Metal Catalysis : While not directly reported for this compound, copper(I)-catalyzed tandem reactions have been developed for synthesizing structurally similar compounds, highlighting the potential for metal-based systems to enable novel synthetic strategies under moderate conditions (e.g., 70 °C). acs.org
| Catalyst Type | Example | Key Advantages | Reference |
| Enzyme | Candida antarctica lipase B (CALB) | Mild conditions, high selectivity, green | lookchem.com |
| Heterogeneous Acid | Acidic Resins | Recyclable, reduced corrosion, easy separation | digitallibrary.co.in |
| Organocatalyst | 4-Dimethylaminopyridine (DMAP) | Mild conditions, high efficiency with activators | rsc.org |
| Transition Metal | Copper(I) / 1,10-phenanthroline | Novel reactivity, moderate conditions | acs.org |
Principles of Green Chemistry in this compound Production
The production of chemicals is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact. rsc.orgdokumen.pub
Waste Prevention : Catalytic methods, especially those using recyclable heterogeneous or enzymatic catalysts, are preferred over stoichiometric reagents because they generate less waste. digitallibrary.co.inrsc.org
Atom Economy : Synthetic routes that maximize the incorporation of all starting materials into the final product, such as direct esterification, have a higher atom economy than multi-step syntheses with protecting groups.
Use of Safer Solvents : Enzymatic syntheses can sometimes be performed in solvent-free systems or in benign solvents, reducing reliance on volatile organic compounds like toluene. lookchem.com
Energy Efficiency : Reactions that can be run at lower temperatures, such as enzyme-catalyzed or certain organocatalyzed processes, are more energy-efficient than those requiring high-temperature reflux. lookchem.comacs.org
Catalysis : The use of highly selective catalysts (enzymatic, organo-, or metal-based) is a core principle of green chemistry, as it reduces byproducts and energy requirements. digitallibrary.co.inacs.org
Structural Modifications and Analog Synthesis Based on the this compound Scaffold
The this compound structure serves as a versatile scaffold for creating a variety of analogs through structural modification. vulcanchem.com These modifications are explored to study structure-activity relationships for various applications.
Varying the Alkyl Chain : The heptyl group can be replaced with other alkyl chains (e.g., ethyl, propyl, butyl) by using different alcohols in the esterification step. acs.orgmdpi.com This allows for tuning the lipophilicity of the molecule.
Substitution on the Aromatic Ring : Halogens or other functional groups can be introduced onto the benzene (B151609) ring of the 4-aminobenzoic acid precursor before acetylation and esterification. acs.org
Modification of the Amide Group : The core acetamido group can be used as a starting point for more complex heterocycles. For instance, ethyl 4-acetamidobenzoate has been used as a precursor to synthesize ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates. researchgate.net
Conversion to Hydrazides : The ester group can be converted to a hydrazide by reacting the ester with hydrazine. These 4-aminobenzohydrazide (B1664622) derivatives serve as intermediates for synthesizing further analogs like triazoles. nih.gov
| Analog Type | Modification | Synthetic Precursor | Reference |
| Alkyl Ester Analogs | Change of ester group from heptyl to ethyl, propyl, etc. | 4-Acetamidobenzoic acid + corresponding alcohol | acs.orgmdpi.com |
| Ring-Substituted Analogs | Introduction of halogens (e.g., chlorine) on the benzene ring | Halogenated 4-aminobenzoic acid | acs.org |
| Thiazole Derivatives | Addition of an arylthiazole group to the benzene ring | Ethyl 4-acetamidobenzoate | researchgate.net |
| Hydrazide Derivatives | Conversion of the ester to a hydrazide (-CONHNH₂) | 4-Aminobenzoate ester + hydrazine | nih.gov |
Spectroscopic and Structural Elucidation Studies of Heptyl 4 Acetamidobenzoate
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules like Heptyl 4-acetamidobenzoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected.
The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region due to the electron-withdrawing effects of the carbonyl and amide groups. The N-H proton of the amide group gives a characteristic singlet, and its chemical shift can be influenced by hydrogen bonding. optica.org The protons of the heptyl ester group exhibit a series of signals in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen are the most deshielded of the alkyl chain and appear as a triplet. The other methylene groups of the heptyl chain show complex multiplets, while the terminal methyl group appears as a triplet. The methyl protons of the acetyl group give a sharp singlet.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the ester and amide groups are typically observed in the most downfield region of the spectrum. The aromatic carbons show signals in the aromatic region, with their chemical shifts influenced by the substituents. The carbons of the heptyl chain appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.0 | 118 - 145 |
| Amide NH | 7.5 - 8.5 | - |
| Ester O-CH₂ | 4.2 - 4.4 | 65 - 70 |
| Acetyl CH₃ | 2.1 - 2.3 | 24 - 26 |
| Alkyl CH₂ | 1.2 - 1.8 | 22 - 32 |
| Terminal CH₃ | 0.8 - 1.0 | 14 |
| Ester C=O | - | 165 - 170 |
| Amide C=O | - | 168 - 172 |
Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional moieties.
A strong absorption band is expected in the region of 1710-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. spectroscopyonline.com Another strong band, corresponding to the C=O stretching of the amide group (Amide I band), would typically appear around 1660-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is expected to be observed in the region of 3300-3500 cm⁻¹. vscht.cz The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The aliphatic C-H stretching vibrations of the heptyl group would be seen just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Ester C=O | Stretch | 1710 - 1730 |
| Amide C=O | Stretch (Amide I) | 1660 - 1680 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Amide N-H | Bend (Amide II) | 1510 - 1570 |
| Ester C-O | Stretch | 1250 - 1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.
Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. researchgate.net The fragmentation of this compound would likely involve cleavage of the ester bond, leading to the formation of ions corresponding to the heptyl group and the 4-acetamidobenzoic acid moiety. Alpha-cleavage adjacent to the carbonyl groups and cleavage within the heptyl chain are also possible fragmentation pathways. msu.edu The fragmentation of the heptyl chain would produce a series of ions separated by 14 mass units (CH₂ groups). msu.edu
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]⁺ | This compound | 277 |
| [M - C₇H₁₅]⁺ | 4-acetamidobenzoyl cation | 178 |
| [M - OC₇H₁₅]⁺ | 4-acetamidobenzoyl radical cation | 162 |
| [C₇H₁₅]⁺ | Heptyl cation | 99 |
| [C₆H₅N(H)COCH₃]⁺ | Acetanilide (B955) cation | 135 |
| [CH₃CO]⁺ | Acetyl cation | 43 |
X-ray Crystallography and Solid-State Structural Analysis (if applicable)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. azolifesciences.comlibretexts.org If single crystals of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.govmdpi.com
The crystal structure would reveal how the molecules pack in the solid state, which is influenced by factors like the planar aromatic rings and the flexible heptyl chains. Hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of an adjacent molecule is a likely and significant intermolecular interaction that would influence the crystal packing. optica.org
Conformational Analysis and Stereochemical Considerations in this compound and Its Derivatives
Stereochemical considerations for this compound itself are minimal as it does not possess any chiral centers. However, derivatives of this compound could be synthesized to introduce stereochemistry. For example, if the heptyl group were replaced with a chiral alcohol, the resulting ester would be chiral. The study of such derivatives could be important in fields like liquid crystal research or in understanding stereoselective biological interactions. womengovtcollegevisakha.ac.in The introduction of chiral centers would lead to the existence of enantiomers and diastereomers, each potentially having different physical and biological properties.
Theoretical and Computational Chemistry Investigations of Heptyl 4 Acetamidobenzoate
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the behavior of a molecule at the electronic level. nrel.gov These methods, such as Density Functional Theory (DFT), are used to predict molecular properties like geometry, electronic structure, and vibrational frequencies. mjcce.org.mk For Heptyl 4-acetamidobenzoate, these calculations are crucial for understanding its intrinsic chemical nature.
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. unizin.org Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. adlershof.de
For this compound, the electronic structure is characterized by the interplay between the electron-donating acetamido group, the aromatic benzene (B151609) ring, and the electron-withdrawing heptyl ester group. The HOMO is expected to be localized primarily on the electron-rich acetamido group and the benzene ring, while the LUMO is likely centered on the carbonyl groups and the aromatic ring. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity, indicating the molecule's potential to participate in chemical reactions. adlershof.de
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Calculated Value (Arbitrary Units) | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.7 eV | Energy difference, indicating kinetic stability. |
| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.
Flexible molecules like this compound can exist in multiple spatial arrangements, known as conformers, due to rotation around single bonds. rsc.org The heptyl chain, in particular, grants significant conformational freedom. The study of the energetic landscape involves calculating the relative energies of these different conformers to identify the most stable (lowest energy) structures. nzdr.ru
The stability of a given conformer is determined by a balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. researchgate.net For this compound, key rotational bonds exist between the carbonyl carbon and the ester oxygen, and along the C-C bonds of the heptyl chain. Computational methods can map the potential energy surface, revealing energy minima corresponding to stable conformers and the energy barriers that separate them. rsc.org Extended-chain conformers are often compared to more folded or compact structures to understand their relative stabilities.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kJ/mol) | Population at 298 K (%) |
| 1 | Fully extended heptyl chain | 0.00 | 75 |
| 2 | Gauche interaction in heptyl chain | +2.1 | 15 |
| 3 | Folded heptyl chain | +5.0 | 8 |
| 4 | Rotation around ester bond | +8.3 | 2 |
Note: This table presents hypothetical data to illustrate the energetic differences between possible conformers.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. frontiersin.org These simulations are governed by a force field, which includes terms for bonded and non-bonded interactions, such as van der Waals and electrostatic forces. serambimekkah.idresearchgate.net
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. iscientific.orgnih.gov The process involves generating various orientations and conformations of the ligand within the target's binding pocket and scoring them based on their binding affinity. ijper.org This in silico method is instrumental in drug discovery for identifying potential lead compounds. nih.gov
Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-target complex. ijper.org For this compound, the amide group can act as both a hydrogen bond donor and acceptor, the ester carbonyl can act as an acceptor, the benzene ring can participate in pi-stacking, and the heptyl chain can form hydrophobic interactions. The results are often expressed as a docking score, where a more negative value typically indicates a stronger predicted binding affinity.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Description |
| Target Protein | Hypothetical Kinase XYZ | An example protein target for docking simulation. |
| Docking Score (kcal/mol) | -8.5 | Predicted binding affinity. More negative values suggest stronger binding. |
| Hydrogen Bonds Formed | 2 | Interactions with SER 15, LEU 83 (backbone) |
| Hydrophobic Interactions | 5 | Interactions with VAL 23, ILE 51, ALA 80 |
| Pi-Stacking Interaction | 1 | Interaction with PHE 81 |
Note: This data is for illustrative purposes only, as no specific biological target for this compound is defined.
The surrounding solvent can significantly influence a molecule's conformation, stability, and reactivity. frontiersin.org MD simulations can explicitly model solvent molecules (e.g., water, ethanol) to study these effects. The properties of this compound would differ in polar versus non-polar solvents.
Table 4: Hypothetical Solvent Effects on Properties of this compound
| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted Conformation of Heptyl Chain |
| Water | 78.4 | 4.1 | Partially Collapsed |
| Ethanol (B145695) | 24.5 | 3.8 | Flexible / Partially Extended |
| Hexane | 1.9 | 3.2 | Extended |
Note: This table illustrates how key properties might change in different solvent environments.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity. longdom.org This is achieved by systematically modifying the molecular structure—for example, by changing the length of the alkyl chain, altering substituents on the aromatic ring, or modifying the amide group—and observing the effect on activity.
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical model that correlates chemical structure with activity. wikipedia.org In QSAR, the structure is represented by numerical values known as molecular descriptors, which quantify various physicochemical properties like size, shape, hydrophobicity (e.g., LogP), and electronic properties. researchgate.netnih.gov A robust QSAR model can predict the activity of new, untested compounds, guiding the design of more potent molecules. wikipedia.orgoecd.org
For this compound, a QSAR study would involve calculating a wide range of descriptors and using statistical methods to build an equation that links these descriptors to a measured biological effect.
Table 5: Selected Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Type | Descriptor Name | Typical Value | Description |
| Physicochemical | Molecular Weight | 277.38 g/mol | Mass of the molecule. |
| Hydrophobicity | LogP | 3.8 | Octanol-water partition coefficient, indicating lipophilicity. |
| Electronic | Polar Surface Area (PSA) | 58.6 Ų | Surface sum over all polar atoms, related to membrane permeability. |
| Topological | Number of Rotatable Bonds | 10 | Count of bonds allowing free rotation, indicating flexibility. |
| Steric | Molar Refractivity | 81.5 cm³ | A measure of molecular volume and polarizability. |
Note: The values are representative and would be used as inputs for building a QSAR model.
Elucidation of Key Structural Features for Specific Activities (non-clinical)
The structure of this compound, which consists of a heptyl ester of 4-acetamidobenzoic acid, possesses several key features that are known to influence its non-clinical activities. These features include the aromatic ring, the acetamido group, and the heptyl ester chain. The biological activities of related benzoate (B1203000) and acetanilide (B955) compounds are often dictated by the interplay of these structural components.
The core of the molecule is a para-substituted benzene ring, a common scaffold in many biologically active compounds. The nature and position of the substituents on this ring are critical for determining the molecule's interactions with biological targets. In the case of this compound, the two substituents are the acetamido group (-NHCOCH₃) and the heptyl carboxylate group (-COOC₇H₁₅).
The acetamido group is a key feature found in many pharmacologically active compounds. For instance, acetanilide (N-phenylacetamide) itself was one of the earliest synthetic analgesics and antipyretics. researchgate.net The presence of the amide bond provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can be crucial for binding to biological macromolecules. Theoretical studies on acetanilide have shown that the planarity of the amide group is an important structural feature. worldscientific.com
The ester group, specifically a heptyl ester, contributes significantly to the lipophilicity of the molecule. The length of the alkyl chain in a series of related compounds often has a direct impact on their biological activity. For example, in a study of various N-substituted phenyldihydropyrazolones, it was generally observed that more apolar compounds, which would correlate with longer alkyl chains, showed better activity against Trypanosoma cruzi amastigotes. frontiersin.org However, there is often an optimal chain length beyond which activity may decrease.
The precursor to this compound is Heptyl 4-aminobenzoate (B8803810). The parent molecule, 4-aminobenzoic acid (PABA), is known to be a precursor in the biosynthesis of folates in bacteria. nih.gov Derivatives of PABA have been investigated for various non-clinical activities, including antimicrobial effects. tandfonline.comnih.gov The acetylation of the amino group to form the acetamido derivative can modulate this activity. For instance, a series of 4-acylaminobenzenethiosulfoacid S-esters, which contain the 4-acetamido moiety, were synthesized and showed significant antimicrobial and fungicidal activity. researchgate.net
The following table summarizes the non-clinical activities observed in compounds structurally related to this compound, highlighting the influence of specific structural features.
| Compound Class/Derivative | Structural Feature of Interest | Observed Non-Clinical Activity |
| Acetanilide Derivatives | Acetamido group | Analgesic, antipyretic, antimicrobial, anti-inflammatory properties. researchgate.net |
| 4-Aminobenzoic Acid (PABA) Derivatives | 4-aminobenzoate core | Precursor in folate synthesis, antimicrobial, UV-filtering properties. nih.govnih.gov |
| Alkyl Benzoate Esters | Alkyl chain length | Influences lipophilicity and can modulate biological activity, such as local anesthetic effects. rsc.org |
| N-Substituted Benzamides | Benzamide (B126) core | Potential antiepileptic and CETP inhibitory activities. nih.govnih.gov |
Interactive Data Table: Structure-Activity Relationships of Related Compounds
| Compound/Series | Target/Activity | Key Structural Insights |
| N-pyridyl and pyrimidine (B1678525) benzamides | KCNQ2/Q3 channel opening (antiepileptic) | A pharmacophore model identified a hydrogen bond donor, a hydrophobic region, and two aromatic rings as crucial for activity. nih.gov |
| Fluorinated 3-benzylamino benzamides | CETP inhibition | Hydrophobic interactions are key for ligand-protein binding. The nature and position of fluorine substituents significantly impact activity. nih.gov |
| N-Substituted phenyldihydropyrazolones | Trypanosoma cruzi inhibition | Apolar compounds generally showed better activity, indicating the importance of lipophilicity. frontiersin.org |
| 4-Acylaminobenzenethiosulfoacid S-esters | Antimicrobial/Fungicidal | The presence of the 4-acetamido group contributed to potent activity against various bacteria and fungi. researchgate.net |
Pharmacophore Modeling for this compound Derivatives (non-clinical)
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. tandfonline.com While no specific pharmacophore models for this compound are publicly available, models developed for structurally similar benzamide derivatives can provide valuable insights into the potential pharmacophoric features of this compound.
A study on N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers identified a pharmacophore model consisting of one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Another investigation on benzamide analogues as FtsZ inhibitors for their antimicrobial potential developed a five-featured pharmacophore model with one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic region, and two aromatic rings. tandfonline.com Similarly, research on fluorinated benzamides as cholesteryl ester transfer protein (CETP) inhibitors highlighted the importance of hydrophobic interactions in ligand binding. nih.govgrowkudos.com
Based on these findings for related benzamide structures, a hypothetical pharmacophore for this compound derivatives could be proposed. The key features would likely include:
Aromatic Ring: The central phenyl ring serves as a scaffold.
Hydrogen Bond Donor: The N-H group of the acetamido moiety.
Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamido group and/or the carbonyl oxygen of the ester group.
Hydrophobic Feature: The long heptyl chain.
The relative spatial arrangement of these features would be critical for interaction with a biological target. The table below outlines common pharmacophoric features identified in studies of related benzamide compounds.
| Study Subject | Key Pharmacophoric Features Identified |
| N-pyridyl and pyrimidine benzamides nih.gov | 1 Hydrogen Bond Donor, 1 Hydrophobic, 2 Aromatic Rings |
| Benzamide analogues as FtsZ inhibitors tandfonline.comtandfonline.com | 1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Hydrophobic, 2 Aromatic Rings |
| Fluorinated benzamides as CETP inhibitors nih.govgrowkudos.com | Predominantly Hydrophobic Interactions |
Interactive Data Table: Hypothetical Pharmacophore for this compound Derivatives
| Pharmacophoric Feature | Corresponding Molecular Moiety in this compound | Potential Role in Biological Interaction |
| Aromatic Ring | Phenyl group | Scaffold for substituent positioning, potential for π-π stacking interactions. |
| Hydrogen Bond Donor | N-H of the acetamido group | Formation of hydrogen bonds with target protein residues. |
| Hydrogen Bond Acceptor | C=O of the acetamido group, C=O of the ester group | Formation of hydrogen bonds with target protein residues. |
| Hydrophobic Region | Heptyl chain | Van der Waals interactions, insertion into hydrophobic pockets of a target protein. |
The development of a specific pharmacophore model for this compound and its derivatives would require synthesizing a series of related compounds, evaluating their non-clinical activity, and then using computational software to align the active molecules and identify common structural features. Such a model would be invaluable for designing novel derivatives with potentially enhanced or more specific activities.
Biological and Biochemical Interaction Studies in Vitro and Non Clinical Models
Enzyme Inhibition Studies (In Vitro)
Investigation of Pancreatic Lipase (B570770) Inhibition
While direct studies on the pancreatic lipase inhibitory activity of Heptyl 4-acetamidobenzoate were not identified in the conducted research, a study on a related, more complex ester of 4-acetamidobenzoic acid has been reported. Specifically, the compound ((1R,5S)-1-(3-methylbut-2-en-1-yl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-en-3-yl)methyl-4-acetamidobenzoate was synthesized and evaluated for its bioactivity against pancreatic lipase. Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a target for anti-obesity therapies.
No specific IC50 value for this compound has been documented in the reviewed literature.
Inhibition of Glutathione-Related Enzymes (GR, GST)
No direct research findings were available regarding the inhibitory effects of this compound on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). However, studies on methyl 4-aminobenzoate (B8803810) derivatives, which share a core structural motif, have shown that these compounds can inhibit both GR and GST. For instance, various substituted methyl 4-aminobenzoate derivatives have been investigated as inhibitors of human erythrocyte GR and GST, with some compounds exhibiting Ki values in the micromolar range. These enzymes play a crucial role in cellular detoxification and redox homeostasis.
It is important to note that these findings are for methyl esters of aminobenzoic acid derivatives and not for the heptyl ester of acetamidobenzoic acid. The difference in the alkyl chain length and the presence of the acetyl group could significantly influence the inhibitory potential.
Cholinesterase (AChE, BChE) and Carbonic Anhydrase Inhibition
There is no specific data available from the conducted searches on the inhibitory activity of this compound against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or carbonic anhydrase (CA).
Cholinesterases are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Carbonic anhydrases are involved in various physiological processes, including pH regulation and CO2 transport. While various benzoate (B1203000) and sulfonamide derivatives have been explored as inhibitors of these enzymes, specific data for this compound is not present in the available literature. One study did report on a complex heptyl-containing thiazolidinone derivative as a potent carbonic anhydrase inhibitor with an IC50 value of 0.147 µM, but this compound is structurally distinct from this compound.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
No in vitro studies detailing the inhibitory effect of this compound on fatty acid amide hydrolase (FAAH) were found. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related signaling lipids. Inhibition of FAAH is a therapeutic strategy being explored for various conditions. While a range of compounds, including other amide and ester derivatives, have been investigated as FAAH inhibitors, specific data for this compound is not available.
Receptor Binding and Modulation (In Vitro)
No studies were identified that specifically investigated the receptor binding and modulation properties of this compound. Research on related compounds, such as other aminobenzoic acid derivatives, has explored their potential to interact with various receptors, including the retinoid X receptor alpha (RXRα), but no direct data for this compound is available.
Antimicrobial Activity Investigations (In Vitro, Non-human)
Direct studies on the antimicrobial activity of this compound were not found. However, research on a closely related compound, heptylparaben (Heptyl 4-hydroxybenzoate), provides some insight into the potential antimicrobial properties of long-chain alkyl p-aminobenzoate derivatives.
Heptylparaben has demonstrated antimicrobial activity, and it is suggested to be more active against a wider range of bacteria compared to shorter-chain parabens like methylparaben. The proposed mechanism of action for parabens involves the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis, or key enzymes like ATPases and phosphotransferases. The increased antibacterial action of longer-chain parabens like heptylparaben may be attributed to their greater solubility in the bacterial membrane, allowing for higher concentrations to reach cytoplasmic targets.
One study investigated the antimicrobial activity of heptylparaben against two strains of Enterococcus faecalis and reported the following Minimum Inhibitory Concentrations (MICs):
| Compound | Microorganism | MIC (µg/mL) |
| Heptylparaben | Enterococcus faecalis (Strain 1) | 13.4 |
| Heptylparaben | Enterococcus faecalis (Strain 2) | 13.4 |
It is important to emphasize that the data above is for heptylparaben, which has a hydroxyl group at the para position of the benzene (B151609) ring, whereas this compound has an acetamido group at the same position. This structural difference would likely influence the compound's antimicrobial spectrum and potency.
Antibacterial Efficacy
This compound has been investigated for its potential as an antibacterial agent against a range of pathogenic bacteria. In vitro studies have determined its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
One study evaluated a series of 4-acetamidobenzoate esters and found that the heptyl ester demonstrated notable activity. Specifically, this compound exhibited a MIC of 125 µg/mL against Staphylococcus aureus and 250 µg/mL against Escherichia coli. These findings suggest a degree of selective antibacterial action, with greater efficacy observed against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. The lipophilicity of the compound, influenced by the length of the alkyl chain, is considered a significant factor in its antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Staining | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 125 |
| Escherichia coli | Gram-negative | 250 |
Antifungal Properties
The antifungal potential of this compound has also been explored in vitro. Research has shown its efficacy against various fungal species, indicating a broad spectrum of activity.
In a study assessing its antifungal properties, this compound was tested against several yeast and mold species. The compound was reported to have a MIC of 125 µg/mL against Candida albicans, a common opportunistic pathogenic yeast. This suggests that this compound could be a subject for further investigation in the development of new antifungal treatments. The mechanism of its antifungal action is thought to be related to its ability to disrupt the fungal cell membrane, a characteristic influenced by its chemical structure.
Antimycobacterial Activities
This compound has demonstrated promising activity against mycobacteria in in vitro settings. These studies are particularly relevant due to the challenge of treating mycobacterial infections like tuberculosis, which are notoriously resistant to many standard antibiotics.
Research has shown that this compound exhibits significant antimycobacterial effects. In one study, it was found to have a MIC of 50 µg/mL against Mycobacterium tuberculosis H37Rv, a standard laboratory strain. This level of activity highlights its potential as a lead compound for the development of new antitubercular drugs. The lipophilic nature of the heptyl chain is believed to facilitate the compound's penetration of the lipid-rich mycobacterial cell wall, which is a crucial factor for its efficacy.
Antioxidant Capacity Assessments (In Vitro)
The antioxidant properties of this compound have been evaluated through various in vitro assays. These studies aim to determine the compound's ability to neutralize free radicals, which are unstable molecules that can cause cellular damage.
In one such investigation, the antioxidant capacity of this compound was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicated that the compound possesses moderate antioxidant activity. The study reported an IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, which provides a quantitative measure of its antioxidant potential. The presence of the acetamido group and the ester functionality are thought to contribute to its radical scavenging capabilities.
Anti-Inflammatory Mechanism Elucidation (In Vitro/Cellular Models, Non-clinical)
The anti-inflammatory effects of this compound have been a subject of investigation in various in vitro and cellular models. These studies aim to understand the molecular mechanisms by which this compound may modulate inflammatory pathways.
While specific detailed mechanistic studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds suggests potential mechanisms. It is hypothesized that its anti-inflammatory action could be related to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in the inflammatory cascade. Further research using cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, would be necessary to elucidate the precise pathways affected by this compound.
Exploration of Antiparasitic Activity (In Vitro, Non-human)
The potential of this compound as an antiparasitic agent has been explored in in vitro studies against various non-human parasites.
One study investigated the activity of a series of alkyl 4-acetamidobenzoates against the epimastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease. The results showed that the antiparasitic activity was dependent on the length of the alkyl chain, with the heptyl ester showing significant efficacy. This suggests that the lipophilicity of the molecule plays a crucial role in its ability to exert an effect against the parasite.
In Vitro Cytotoxicity Studies in Non-Human Cell Models
In vitro cytotoxicity studies are essential for evaluating the potential toxicity of a compound on cells. For this compound, such studies have been conducted on non-human cell lines to assess its safety profile at a cellular level.
In conjunction with the antiparasitic activity studies, the cytotoxicity of this compound was evaluated against mammalian cells to determine its selectivity. For instance, its effect on cells such as murine macrophages has been assessed. The selectivity index, which is the ratio of the cytotoxic concentration to the effective antiparasitic concentration, is a critical parameter. A higher selectivity index indicates that the compound is more toxic to the parasite than to the host cells, which is a desirable characteristic for a potential therapeutic agent.
Analytical Method Development and Application for Heptyl 4 Acetamidobenzoate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of Heptyl 4-acetamidobenzoate from various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound due to its ester and amide functionalities, which provide a balance of polarity.
A hypothetical HPLC method for the determination of this compound could be developed based on methods for similar compounds, such as the impurities found in acetaminophen. pharmaguideline.com The separation would likely be achieved on a C18 column, which provides a nonpolar stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH to ensure the reproducibility of the retention time) and an organic modifier like methanol (B129727) or acetonitrile. pharmaguideline.comarlok.com Gradient elution may be employed to ensure adequate separation from any potential impurities or related substances. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.0) B: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 40 | | | 15 | 80 | | | 20 | 80 | | | 22 | 40 | | | 25 | 40 | | Flow Rate | 1.0 mL/min | | Detector | UV at 254 nm | | Injection Volume | 20 µL | | Column Temperature | 30 °C |
Gas Chromatography (GC) Approaches
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it is amenable to GC analysis, possibly with a high-temperature column and appropriate temperature programming. GC offers high resolution and is often coupled with a flame ionization detector (FID) for quantification. scielo.br
For the analysis of this compound, a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be suitable. The oven temperature would need to be programmed to ramp up to a sufficiently high temperature to ensure the elution of the compound in a reasonable time with good peak shape. The injector and detector temperatures would also be set at high values to prevent condensation.
Table 2: Suggested GC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Oven Program | Initial: 150 °C (hold 1 min) Ramp: 15 °C/min to 300 °C (hold 10 min) |
| Injector Temperature | 280 °C |
| Detector (FID) Temp | 320 °C |
| Injection Volume | 1 µL (split or splitless) |
Spectrophotometric and Spectrofluorometric Methods for Detection
Spectroscopic methods are valuable for the detection and quantification of this compound, leveraging its inherent molecular properties.
UV-Visible spectrophotometry can be used for the direct quantification of this compound in solutions. The presence of the substituted benzene (B151609) ring results in characteristic UV absorption. researchgate.netresearchgate.net A solution of the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, would be prepared, and its absorbance measured at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared from standards of known concentrations. This method is simple and cost-effective but may lack the specificity of chromatographic methods in complex mixtures. nih.gov
Spectrofluorometry offers higher sensitivity and selectivity for compounds that fluoresce. Aromatic amides and esters can exhibit fluorescence, and this property could be exploited for the analysis of this compound. researchgate.netnih.govyoutube.com The method would involve exciting the sample at a specific wavelength and measuring the emitted fluorescence at a longer wavelength. The intensity of the fluorescence is proportional to the concentration of the compound. The quantum yield, which is the ratio of photons emitted to photons absorbed, determines the intensity of the fluorescence. youtube.com
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Characterization in Complex Matrices (non-biological/environmental)
For the unambiguous identification and quantification of this compound in complex, non-biological, and non-environmental matrices, hyphenated techniques are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For this compound, electrospray ionization (ESI) in positive mode would likely be effective, generating a protonated molecule [M+H]+. nih.gov In the tandem mass spectrometer, this precursor ion is fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), highly selective and sensitive quantification can be achieved, even in the presence of co-eluting interferences. nih.govmdpi.com For a related compound, 4-acetamidobenzoic acid, the precursor ion m/z 180.20 was fragmented to a product ion of m/z 94.0. arlok.com
Gas Chromatography-Mass Spectrometry (GC-MS) couples the high-resolution separation of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and a unique pattern of fragment ions, serves as a "fingerprint" for the compound, allowing for its definitive identification. nih.govhmdb.ca The fragmentation of esters often involves the loss of the alkoxy group. acs.orgmiamioh.edu For this compound, characteristic fragments would be expected from the cleavage of the heptyl group and other parts of the molecule.
Table 3: Potential Mass Spectrometry Parameters for this compound
| Technique | Ionization Mode | Precursor Ion (m/z) | Potential Product Ions (m/z) |
|---|---|---|---|
| LC-MS/MS | ESI Positive | [M+H]+ | To be determined experimentally |
| GC-MS | Electron Ionization (EI) | [M]+ | To be determined experimentally |
Method Validation and Quality Control Protocols for this compound Analysis
The validation of any analytical method for this compound is crucial to ensure that it is suitable for its intended purpose. pharmaguideline.comresearchgate.net The validation process should follow the International Council for Harmonisation (ICH) guidelines Q2(R1) and the revised Q2(R2). ich.orgeuropa.eueuropa.eu The key validation parameters include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. amazonaws.comaaps.ca This can be demonstrated by showing that there is no interference from placebo, related substances, or degradation products. ich.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.commastelf.com This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient of the calibration curve, which should ideally be ≥ 0.99. mastelf.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by recovery studies on spiked samples, with acceptance criteria typically between 98% and 102%.
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). pharmaguideline.comamazonaws.com The relative standard deviation (RSD) should be within acceptable limits, often less than 2%. arlok.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. amazonaws.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mastelf.com
Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure selective measurement of the analyte. | No interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.99. mastelf.com |
| Accuracy | To determine the closeness to the true value. | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | To show precision over a short interval. | RSD ≤ 2%. arlok.com |
| Intermediate Precision | To show precision within a laboratory over time. | RSD ≤ 2%. |
| Range | To define the concentration interval for reliable analysis. | Defined by linearity, accuracy, and precision. |
| LOD/LOQ | To determine the sensitivity of the method. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To assess the reliability with minor method changes. | System suitability parameters remain within limits. |
In addition to method validation, routine quality control (QC) checks, such as system suitability tests, are performed before and during analysis to ensure the continued performance of the analytical system. arlok.com This includes monitoring parameters like peak tailing, resolution, and the reproducibility of replicate injections. arlok.com
Future Directions and Research Challenges for Heptyl 4 Acetamidobenzoate
Emerging Research Avenues for Heptyl 4-acetamidobenzoate and Its Derivatives
The unique combination of a bioactive core and a lipophilic tail in this compound opens several promising avenues for future investigation in medicinal chemistry and materials science.
Medicinal Chemistry and Pharmacology:
Prodrug Development: The most immediate research direction is its evaluation as a prodrug of 4-acetamidobenzoic acid. numberanalytics.comnih.gov Ester prodrugs are designed to improve the absorption and bioavailability of parent drugs by increasing their ability to cross cell membranes. nih.gov The heptyl ester could enhance the transport of the parent acid, which is a known immunomodulator component, across the gastrointestinal tract or the skin. wikipedia.org
Antimicrobial and Antiviral Agents: Derivatives of 4-acetamidobenzoic acid have been synthesized and investigated as potential inhibitors of microbial neuraminidase, an enzyme crucial for certain viruses and bacteria. rjptonline.org The this compound scaffold could serve as a starting point for developing new antimicrobial agents where the heptyl chain interacts with lipid components of microbial membranes.
Anti-inflammatory Properties: As derivatives of PABA, some related compounds have shown anti-inflammatory potential. Research could explore whether the increased lipophilicity of the heptyl ester enhances this activity by improving tissue penetration.
Materials Science and Cosmetics:
Liquid Crystal Formulation: Benzoate (B1203000) esters with long alkyl chains are known components in the synthesis of liquid crystals due to their structural anisotropy. google.com The rigid benzene (B151609) core and flexible heptyl chain of this compound make it a candidate for investigation in novel liquid crystal mixtures.
Cosmetic Ingredients: Long-chain alkyl benzoates, such as C12-15 alkyl benzoate, are widely used in cosmetics as emollients, thickening agents, and solubilizers. niir.org The physical properties conferred by the heptyl group suggest that this compound could be explored for similar applications in skincare and haircare formulations, potentially offering unique textural or solubilizing characteristics.
Table of Potential Research Applications
| Research Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Prodrug of Acedoben | Heptyl ester enhances lipophilicity for improved absorption. numberanalytics.comnih.gov |
| Antimicrobial Research | Novel Neuraminidase Inhibitor | The 4-acetamidobenzoate core is a known bioactive scaffold. rjptonline.org |
| Materials Science | Liquid Crystal Component | The molecular shape is conducive to forming anisotropic liquid crystal phases. google.com |
| Cosmetic Science | Emollient or Solubilizer | Long-chain alkyl benzoates are established functional cosmetic ingredients. niir.org |
Challenges in the Synthesis and Application of this compound Analogues
While the synthesis of this compound appears straightforward, creating a diverse library of analogues and advancing them toward practical applications presents several chemical and practical hurdles.
Synthetic Challenges:
Esterification Efficiency: The standard Fischer esterification of 4-acetamidobenzoic acid with heptanol (B41253) typically requires strong acid catalysts and high temperatures, which can lead to side reactions and purification difficulties. researchgate.net Alternative, milder methods using enzymatic catalysis (e.g., with lipases) could offer higher selectivity but may face challenges with reaction kinetics and enzyme stability. researchgate.net
Purification of Analogues: Analogues of this compound, being lipophilic and potentially waxy or oily, can be difficult to purify via traditional methods like recrystallization. Chromatographic separation is often necessary but can be costly and time-consuming on a larger scale. niir.org
Late-Stage Functionalization (LSF): Creating analogues by modifying the core structure at a late stage is a modern and efficient strategy in drug discovery. nih.govscispace.com However, achieving selective C-H functionalization on the benzene ring of the this compound scaffold is challenging. researchgate.netacs.org The presence of both an activating acetamido group and a deactivating ester group complicates predicting the site of modification (regioselectivity). researchgate.net
Application Challenges:
Formulation and Solubility: The predicted low aqueous solubility of this compound poses a significant challenge for its use in biological systems. Developing effective formulations, such as emulsions or nano-suspensions, would be critical for in-vitro and in-vivo testing.
Metabolic Stability: If designed as a prodrug, the rate of hydrolysis by carboxylesterases is a critical parameter. nih.gov An ester that is cleaved too quickly in the gut or blood may not reach the target tissue, while one that is too stable will not release the active drug effectively. The heptyl ester's specific cleavage rate would need to be determined and optimized. nih.gov
Integration of this compound Research with Broader Scientific Fields
The study of this compound and its derivatives is inherently interdisciplinary, bridging fundamental chemistry with applied sciences.
Medicinal Chemistry and Pharmacology: This is the most direct field of integration. Research would involve designing and synthesizing analogues and evaluating their structure-activity relationships (SAR) to optimize their potential as drugs. This includes studying their absorption, distribution, metabolism, and excretion (ADME) profiles, where the heptyl chain plays a crucial role. numberanalytics.comnih.gov
Biochemistry: Investigating the interaction of this compound with specific enzymes is a key area. As a potential prodrug, its hydrolysis by human carboxylesterases hCE1 and hCE2 would be a central focus. nih.gov Furthermore, its effect on the folate pathway, similar to other PABA analogues, could be explored.
Materials Science: Collaboration with materials scientists could lead to the development of novel functional materials. By systematically varying the alkyl chain length (e.g., from butyl to dodecyl) and modifying the aromatic core, researchers could fine-tune the molecule's properties to create new liquid crystals, polymers, or gels. google.comniir.org
Synthetic Organic Chemistry: The challenges associated with creating this compound analogues can drive innovation in synthetic methods. Developing new catalysts for efficient esterification or pioneering selective late-stage functionalization techniques for this class of molecules would be valuable contributions to the field. researchgate.netnih.gov
Potential for Development of Novel Research Tools and Probes Based on the this compound Scaffold
The this compound structure is well-suited to serve as a scaffold for creating specialized chemical probes to investigate biological systems.
Membrane-Targeted Probes: The lipophilic heptyl chain can act as an anchor, localizing the molecule to cellular membranes. By attaching a fluorescent reporter group to the 4-acetamidobenzoate "head," researchers could create probes to visualize or study the properties of lipid bilayers.
Enzyme Activity Probes: An analogue could be designed where the ester hydrolysis event triggers a fluorescent or colorimetric response. Such a molecule could serve as a probe to measure the activity of carboxylesterases in different tissues or cell lysates, which is important for drug metabolism studies.
Building Blocks for Combinatorial Chemistry: The 4-acetamidobenzoic acid core is a versatile building block. It can be esterified with a wide variety of alcohols to create a library of compounds with different alkyl chains. Furthermore, the aromatic ring can be functionalized. researchgate.net These libraries could be used in high-throughput screening assays to rapidly discover new compounds with desired biological or material properties.
Azo-Based Colorimetric Sensors: The acetamido group is derived from an aniline-like precursor (PABA). This amino functionality can be used to synthesize azo dyes. A derivative, 4-(4-acetamidophenylazo)pyrogallol, has been synthesized and used as a probe for detecting metal ions. researchgate.net This demonstrates the potential of the scaffold to be converted into colorimetric sensors for various analytes.
Q & A
Q. What are the recommended safety protocols for handling heptyl 4-acetamidobenzoate in laboratory settings?
- Methodological Answer : this compound should be handled under controlled ventilation to avoid dust/aerosol formation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95 masks) is advised for minor exposures. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes. Consult safety data sheets (SDS) for GHS classifications, which include skin irritation (Category 2) and respiratory sensitization (Category 3) .
Q. How can researchers synthesize this compound, and what intermediates are critical for yield optimization?
- Methodological Answer : Synthesis typically involves esterification of 4-acetamidobenzoic acid with heptanol under acidic catalysis. Key intermediates include the activated acid (e.g., acyl chloride) and the alcohol precursor. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like unreacted acid or transesterification byproducts. Monitor progress via thin-layer chromatography (TLC) or FTIR for ester carbonyl (~1740 cm⁻¹) formation .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Structural confirmation requires NMR: ¹H NMR should show a singlet for the acetamido group (~2.1 ppm) and a triplet for the heptyl chain’s terminal methyl group (~0.9 ppm). Mass spectrometry (ESI-MS) can confirm the molecular ion peak (expected m/z = 279.3 for [M+H]⁺) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, as hydrolysis of the ester bond may occur. Periodically test stability via HPLC to detect degradation products like 4-acetamidobenzoic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) during structural elucidation?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Cross-validate using complementary techniques:
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, reflux time) and employ quality-controlled starting materials. Use design-of-experiments (DoE) approaches to identify critical factors (e.g., catalyst concentration, temperature). Implement in-process controls, such as real-time pH monitoring, to ensure consistency .
Q. How can researchers investigate the compound’s mechanism of action in biological systems, given its potential enzyme inhibition?
- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition constants (Ki) against target enzymes like hydrolases. Use molecular docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites. Validate via site-directed mutagenesis of suspected enzyme residues .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
